

# Application Note: Quantification of Ivacaftor in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ivacaftor hydrate	
Cat. No.:	B1139302	Get Quote

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#### **Abstract**

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Ivacaftor hydrate** in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate and precise measurement. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.

#### Introduction

Ivacaftor is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, approved for the treatment of cystic fibrosis in patients with specific CFTR gene mutations. Accurate measurement of Ivacaftor concentrations in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) analysis and for optimizing therapeutic regimens. This document provides a detailed protocol for the quantification of Ivacaftor in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique.

# Experimental Materials and Reagents

Ivacaftor reference standard



- Ivacaftor-d4 (or other suitable deuterated analog) as internal standard (IS)
- LC-MS grade acetonitrile and methanol
- · LC-MS grade formic acid
- Human plasma (with anticoagulant, e.g., EDTA)
- Ultrapure water

#### **Sample Preparation**

A protein precipitation method is employed for the extraction of Ivacaftor from human plasma.

#### Protocol:

- Allow frozen plasma samples to thaw at room temperature.
- Vortex the plasma samples to ensure homogeneity.
- In a microcentrifuge tube, pipette 50 μL of the plasma sample (calibrator, quality control, or unknown sample).
- Add 10 μL of the internal standard working solution (e.g., 0.5 μg/mL Ivacaftor-d4 in methanol) to each tube.
- Add 200 μL of cold acetonitrile (or methanol) to precipitate the plasma proteins.[1]
- Vortex the mixture vigorously for 30 seconds.
- Centrifuge the samples at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial.
- Inject an aliquot of the supernatant into the LC-MS/MS system.

## **Liquid Chromatography**



Chromatographic separation is performed using a reversed-phase C18 column.

Parameter	Condition
LC System	A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Column	Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.9 μm particle size).[2]
Mobile Phase A	0.1% Formic Acid in Water.
Mobile Phase B	0.1% Formic Acid in Acetonitrile.[1]
Flow Rate	0.5 mL/min.[2]
Column Temperature	30°C.[2]
Injection Volume	2 μL.[2]
Gradient Elution	A representative gradient starts at 35% B, increases to 75% B over 3 minutes, holds for a short period, then returns to initial conditions for re-equilibration. A total run time of approximately 6 minutes is typical.[2]

## **Mass Spectrometry**

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection.



Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Spray Voltage	5500 V.[2]
MRM Transitions	Ivacaftor: m/z 393.46 → 360.29Ivacaftor-d4: m/z 397.68 → 360.17
Collision Gas	Argon
Collision Energy	Optimized for the specific instrument and transitions.

## **Method Validation Data**

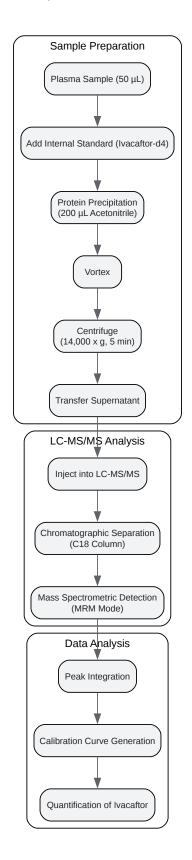
The presented method has been validated according to regulatory guidelines, demonstrating its reliability for the intended application. The following table summarizes typical performance characteristics from published methods.

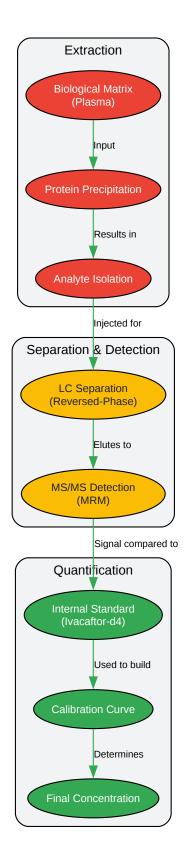
Parameter	Ivacaftor
Linearity Range	0.01 - 10 μg/mL.[3] Other ranges such as 0.008 - 12 mg/L have also been reported.[1][4]
Lower Limit of Quantitation (LLOQ)	Typically around 0.01 μg/mL.[2]
Intra-day Precision (%CV)	≤15%.[5]
Inter-day Precision (%CV)	≤15%.[5]
Accuracy (% Bias)	Within ±15% (±20% at LLOQ).[5]
Recovery	Consistent and reproducible across the concentration range.
Matrix Effect	Minimal to no significant matrix effect observed.

# **Experimental Workflow**



The following diagram illustrates the key steps in the analytical workflow for the quantification of lvacaftor in plasma samples.







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